6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine is a chemical compound belonging to the class of pyrazolo[3,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antiproliferative and antiviral properties. It has been studied for its effects on various cell lines and viruses, indicating its potential as a therapeutic agent.
Medicine: In the medical field, derivatives of this compound are being explored for their pharmacological properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine
2-Propyl-2H-pyrazolo[3,4-b]pyridine
4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine
Uniqueness: 6-Chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. This uniqueness allows it to be used in applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
6-chloro-4-methyl-2-propylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-3-4-14-6-8-7(2)5-9(11)12-10(8)13-14/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXNIBQAJDSEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=NC2=N1)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.